REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([C:12]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:13]=1[C:14](O)=[O:15])(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)C>[CH3:22][O:21][C:18]1[CH:17]=[C:13]2[C:12]([C:4]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)=[N:2][NH:3][C:14]2=[O:15])=[CH:20][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
10.55 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 hours 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
WASH
|
Details
|
is washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=NNC(C2=C1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 mg | |
YIELD: CALCULATEDPERCENTYIELD | 13.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |